molecular formula C10H18O3 B13220933 {8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol

{8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol

Cat. No.: B13220933
M. Wt: 186.25 g/mol
InChI Key: GVNCJJSBOHZHAD-UHFFFAOYSA-N
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Description

{8,9-Dimethyl-1,7-dioxaspiro[44]nonan-2-yl}methanol is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro[44]nonane ring system, which includes two oxygen atoms and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

{8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, and substituted spirocyclic compounds

Scientific Research Applications

{8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • {8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanamine
  • (1,4-Dioxaspiro[4.4]nonan-7-yl)methanol
  • 6-(1,3-Dioxolan-2-yl)-8,8-dimethyl-1,4-dioxaspiro[4.4]nonane

Uniqueness

{8,9-Dimethyl-1,7-dioxaspiro[44]nonan-2-yl}methanol is unique due to its specific spirocyclic structure and the presence of a methanol group

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

(8,9-dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanol

InChI

InChI=1S/C10H18O3/c1-7-8(2)12-6-10(7)4-3-9(5-11)13-10/h7-9,11H,3-6H2,1-2H3

InChI Key

GVNCJJSBOHZHAD-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCC12CCC(O2)CO)C

Origin of Product

United States

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